Quinolin-2-ylmethyl 4-methylbenzenesulfonate
CAS No.: 19820-77-0
Cat. No.: VC20762039
Molecular Formula: C17H15NO3S
Molecular Weight: 313.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 19820-77-0 |
|---|---|
| Molecular Formula | C17H15NO3S |
| Molecular Weight | 313.4 g/mol |
| IUPAC Name | quinolin-2-ylmethyl 4-methylbenzenesulfonate |
| Standard InChI | InChI=1S/C17H15NO3S/c1-13-6-10-16(11-7-13)22(19,20)21-12-15-9-8-14-4-2-3-5-17(14)18-15/h2-11H,12H2,1H3 |
| Standard InChI Key | RSFASPXOSLVUCN-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)OCC2=NC3=CC=CC=C3C=C2 |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)OCC2=NC3=CC=CC=C3C=C2 |
Introduction
Quinolin-2-ylmethyl 4-methylbenzenesulfonate is a chemical compound of significant interest in the field of medicinal chemistry and organic synthesis. This article provides a comprehensive overview of its chemical properties, synthesis methods, biological activities, and potential applications.
Synthesis Methods
The synthesis of Quinolin-2-ylmethyl 4-methylbenzenesulfonate typically involves the reaction of quinolin-2-ylmethanol with 4-methylbenzenesulfonyl chloride under basic conditions. This process yields a sulfonate ester, which is crucial for its biological activity.
Reaction Scheme
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Starting Materials:
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Quinolin-2-ylmethanol
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4-Methylbenzenesulfonyl chloride
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Reaction Conditions:
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Base (e.g., triethylamine)
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Solvent (e.g., dichloromethane)
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Mechanism:
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Nucleophilic attack of the hydroxyl group on the sulfonyl chloride, followed by proton transfer and elimination of HCl.
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Biological Activity
Quinolin-2-ylmethyl 4-methylbenzenesulfonate has been studied for its potential biological activities, particularly in medicinal chemistry.
Mechanism of Action
The compound interacts with specific molecular targets, potentially modulating enzymatic functions related to cancer cell survival and proliferation. It acts as a P2X7 receptor antagonist, which is implicated in various cellular processes.
Comparative Analysis with Related Compounds
A comparative analysis reveals unique structural features that enhance the biological activity of Quinolin-2-ylmethyl 4-methylbenzenesulfonate compared to similar compounds.
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